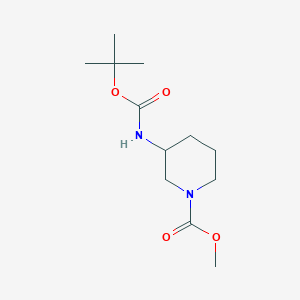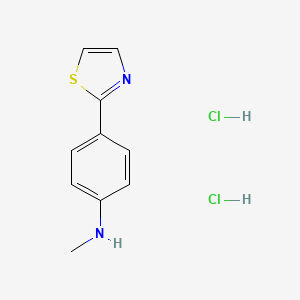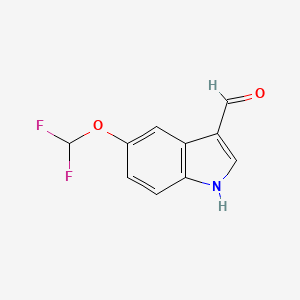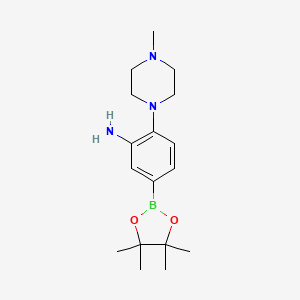
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Pictet–Spengler cyclization, Bischler–Napieralski cyclization/reduction, or Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrones, while reduction can produce different tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: This compound has been studied for its potential biological activities. It is used in the development of pharmaceuticals, including drugs for treating neurological disorders, inflammation, and infections .
Industry: In the industrial sector, 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in the production of agrochemicals and dyestuffs. Its unique chemical properties make it a valuable component in the formulation of various products .
Mécanisme D'action
The mechanism of action of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine and methyl substitutions.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness: 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15Cl2N |
|---|---|
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
Clé InChI |
CDSGAYUHOUITRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC2=C1C=CC(=C2)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)


![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)

![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
